molecular formula C19H23NO3 B5592560 N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide

N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5592560
M. Wt: 313.4 g/mol
InChI Key: VBUJTSIAQWCKCT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide is a compound of interest in various fields of chemistry and pharmacology due to its complex structure and potential applications. Although the specific compound's direct studies are scarce, related compounds have been synthesized and analyzed, providing insights into potential synthesis methods, structural analysis, and properties that could apply to N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the reaction of specific phenylacetamide derivatives with other chemical agents under controlled conditions. For instance, one method involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. This method yields compounds with potential anticancer activity through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals intermolecular hydrogen bonds and intramolecular interactions significant for their stability and reactivity. For example, one compound crystallizes in the orthorhombic crystal system, exhibiting N–H⋅⋅⋅O hydrogen bonds, which are crucial for its structural integrity (Sharma et al., 2018).

Chemical Reactions and Properties

Reactive intermediates and the synthesis of derivatives often involve the use of silylated derivatives and specific reactions, such as transsilylation, to introduce new functional groups that modify the compound's chemical properties (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Although specific data for N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide is not available, similar compounds' analysis can provide insights into its potential physical properties.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for application in synthesis and pharmaceutical development. For instance, related compounds have been shown to undergo specific reactions yielding products with significant biological activity (Sharma et al., 2018).

Scientific Research Applications

Anticancer Drug Synthesis and Molecular Docking Analysis

A study by Sharma et al. (2018) involved the synthesis of a compound closely related to N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide, focusing on anticancer properties. The compound was synthesized and its structure analyzed through elemental analyses and spectroscopic techniques. The anticancer activity was assessed through in silico modeling, targeting the VEGFr receptor, suggesting potential therapeutic applications in oncology (G. Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018).

Chemoselective Acetylation in Antimalarial Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study highlights the potential of using immobilized lipase for this transformation, optimizing various parameters for improved yield and selectivity (Deepali B Magadum, G. Yadav, 2018).

Environmental and Metabolic Studies

Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although the focus is on the environmental persistence and metabolic pathways of chloroacetamide herbicides, it provides insights into the broader context of acetamide derivatives' metabolism and potential environmental impacts (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).

Green Synthesis of N-Acylphenolamine Derivatives

Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for the degradation of acetaminophen, demonstrating an efficient method for removing persistent organic pollutants from water. This study underscores the environmental applications of acetamide derivatives in pollution control (Juanjuan Qi, Juzhe Liu, Fengbin Sun, Taobo Huang, Jun Duan, Wen Liu, 2020).

Potential Pesticides from N-(Hydroxyalkyl)-4-chlorophenoxyacetamide Derivatives

Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction, highlighting their potential as pesticides. The study provides foundational data for further exploration of these compounds in agricultural applications (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-22-18-8-6-5-7-17(18)20-19(21)13-23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUJTSIAQWCKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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